molecular formula C17H19ClN4O B5346941 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide

2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5346941
M. Wt: 330.8 g/mol
InChI Key: OXFRLGGENPUPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as CCT137690, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been found to have a unique mechanism of action that targets a specific protein, making it a promising candidate for further research.

Mechanism of Action

2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide works by binding to a specific site on the Mps1 protein, preventing it from carrying out its normal function. This leads to a disruption in the normal cell division process, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant impact on the biochemical and physiological processes in cancer cells. It has been found to induce cell cycle arrest, prevent the formation of new blood vessels in tumors, and promote cell death.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is its specificity for the Mps1 protein, which makes it a promising candidate for further research. However, there are also limitations to its use in lab experiments, such as its potential toxicity and the need for further optimization to improve its efficacy.

Future Directions

There are several potential future directions for research on 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide. These include further optimization of the compound to improve its efficacy, studying its potential use in combination with other cancer treatments, and exploring its potential use in other diseases beyond cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its impact on cellular processes.

Synthesis Methods

2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The exact process of synthesis is complex and beyond the scope of this paper, but it has been described in detail in scientific literature.

Scientific Research Applications

2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide has been studied extensively for its potential use in cancer treatment. It has been found to inhibit the activity of a protein called Mps1, which is involved in the regulation of cell division. By inhibiting this protein, this compound can prevent the growth and proliferation of cancer cells.

properties

IUPAC Name

2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c18-16-10-14(22-11-20-21-12-22)6-7-15(16)17(23)19-9-8-13-4-2-1-3-5-13/h4,6-7,10-12H,1-3,5,8-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFRLGGENPUPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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